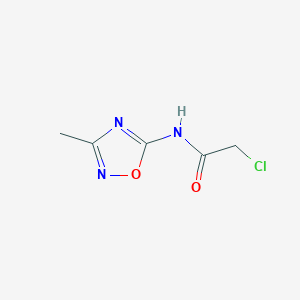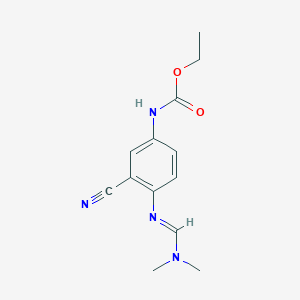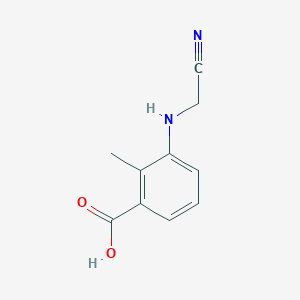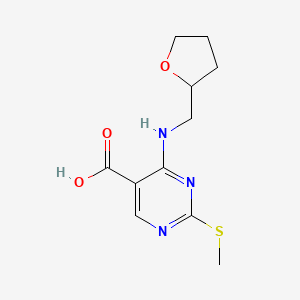
2-Methyl-5-(4-phenoxybenzoyl)pyridine
Übersicht
Beschreibung
“2-Methyl-5-(4-phenoxybenzoyl)pyridine” is a chemical compound with the molecular formula C19H15NO2 . It has a molecular weight of 289.33 . The IUPAC name for this compound is (6-methyl-3-pyridinyl)(4-phenoxyphenyl)methanone .
Molecular Structure Analysis
The InChI code for “2-Methyl-5-(4-phenoxybenzoyl)pyridine” is 1S/C19H15NO2/c1-14-7-8-16(13-20-14)19(21)15-9-11-18(12-10-15)22-17-5-3-2-4-6-17/h2-13H,1H3 . This code represents the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
2-Methyl-5-(4-phenoxybenzoyl)pyridine: is a compound with a structure that makes it valuable for drug discovery and development . Its pyridine core is a common motif in many pharmaceuticals, and the presence of the phenoxybenzoyl group can contribute to the compound’s binding affinity and specificity towards biological targets. This compound can be used to synthesize novel bioactive molecules, potentially leading to the development of new therapeutic agents.
Material Synthesis
In the field of material science, 2-Methyl-5-(4-phenoxybenzoyl)pyridine can be utilized in the synthesis of advanced materials. Its molecular structure could be integral in creating polymers with specific properties, such as increased durability or conductivity. Researchers may explore its incorporation into nanomaterials or as a building block for organic electronic components.
Biological Studies
This compound’s unique structure and properties make it a candidate for various biological studies. It could be used as a probe to understand molecular interactions within cells or as a part of assays to study enzyme inhibition. Its role in biological systems can provide insights into cellular processes and mechanisms.
Chemical Properties and Reactions
The chemical properties of 2-Methyl-5-(4-phenoxybenzoyl)pyridine allow for its use in studying different chemical reactions . It can act as a substrate in reactions like nucleophilic substitution or electrophilic aromatic substitution, helping chemists understand reaction mechanisms and kinetics.
Pharmacological Effects
While specific pharmacological effects of 2-Methyl-5-(4-phenoxybenzoyl)pyridine are not well-documented, its structural features suggest potential activity in biological systems . It could be studied for its interaction with various receptors or enzymes, contributing to the knowledge of drug-receptor interactions and pharmacodynamics.
Industrial Applications
2-Methyl-5-(4-phenoxybenzoyl)pyridine: may find applications in industrial settings, particularly in the synthesis of fine chemicals or as an intermediate in the production of agrochemicals. Its versatility could make it a valuable component in the manufacturing of a wide range of products.
Eigenschaften
IUPAC Name |
(6-methylpyridin-3-yl)-(4-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-14-7-8-16(13-20-14)19(21)15-9-11-18(12-10-15)22-17-5-3-2-4-6-17/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFDVXWWKSGFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701239637 | |
| Record name | (6-Methyl-3-pyridinyl)(4-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187170-18-8 | |
| Record name | (6-Methyl-3-pyridinyl)(4-phenoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methyl-3-pyridinyl)(4-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate](/img/structure/B1421648.png)


![2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B1421651.png)






